molecular formula C16H27NO6 B1674306 Gabapentin enacarbil CAS No. 478296-72-9

Gabapentin enacarbil

Cat. No. B1674306
M. Wt: 329.39 g/mol
InChI Key: TZDUHAJSIBHXDL-UHFFFAOYSA-N
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Patent
US07423169B2

Procedure details

Compound (10) (113 g) was dissolved in ethyl acetate (700 mL) and 10 g of 10% Pd—C was added. The reaction mixture was subjected to 50 psi of hydrogen gas in a Parr reactor for 40 min. Filtration through a sintered glass funnel and a hydrophobic membrane filtration cartridge (Millipore Opticap) removed the catalyst. The supernatant was concentrated to afford the product (11) as a white, crystalline solid (78 g, quantitative yield). Crystals formed in the freezer, then at room temperature over several days. 1H NMR (CDCl3, 400 MHz): 1.15 (d, 6H), 1.40-1.55 (m, 10H), 1.45 (d, 3H), 2.32 (s, 2H), 2.49-2.56 (m, 1H), 3.23 (d, 2H), 5.41 (t, 1H), 6.75 (q, 1H). MS(ESI) m/z 330.29 (M+H+).
Name
Compound ( 10 )
Quantity
113 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH:7]([O:9][C:10]([NH:12][CH2:13][C:14]1([CH2:20][C:21]([O:23]CC2C=CC=CC=2)=[O:22])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1)=[O:11])[CH3:8])(=[O:5])[CH:2]([CH3:4])[CH3:3].[H][H]>C(OCC)(=O)C.[Pd]>[C:1]([O:6][CH:7]([O:9][C:10]([NH:12][CH2:13][C:14]1([CH2:20][C:21]([OH:23])=[O:22])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1)=[O:11])[CH3:8])(=[O:5])[CH:2]([CH3:4])[CH3:3]

Inputs

Step One
Name
Compound ( 10 )
Quantity
113 g
Type
reactant
Smiles
C(C(C)C)(=O)OC(C)OC(=O)NCC1(CCCCC1)CC(=O)OCC1=CC=CC=C1
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
10 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration through a sintered glass funnel
FILTRATION
Type
FILTRATION
Details
a hydrophobic membrane filtration cartridge (Millipore Opticap)
CUSTOM
Type
CUSTOM
Details
removed the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
The supernatant was concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)(=O)OC(C)OC(=O)NCC1(CCCCC1)CC(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 78 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.